molecular formula C5H11N3S B080514 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine CAS No. 15054-10-1

5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine

Cat. No. B080514
CAS RN: 15054-10-1
M. Wt: 145.23 g/mol
InChI Key: LSBNEIKELQVHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine, also known as ADT or 4-amino-2,6-dimethyl-5,6-dihydro-4H-1,3,4-thiadiazine, is a heterocyclic organic compound that has gained significant attention in the field of scientific research. ADT is a derivative of 1,3,4-thiadiazine and has a unique structure that makes it an interesting molecule for various applications.

Mechanism Of Action

The mechanism of action of 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and proliferation.

Biochemical And Physiological Effects

5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has also been found to have antioxidant properties and may protect cells against oxidative stress.

Advantages And Limitations For Lab Experiments

5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has some limitations, including its instability in acidic conditions and its susceptibility to degradation by light.

Future Directions

There are several future directions for research on 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications for various diseases. Additionally, the development of 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine derivatives with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine can be synthesized through various methods, including the reaction of 2,6-dimethyl-4H-1,3,4-thiadiazine-5-carbonitrile with ammonia, reduction of 4,6-dimethyl-5-nitro-2H-1,3,4-thiadiazine, and the reaction of 2,6-dimethyl-4H-1,3,4-thiadiazine-5-carbonitrile with hydrazine hydrate.

Scientific Research Applications

5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. Furthermore, 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been found to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases.

properties

CAS RN

15054-10-1

Product Name

5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine

Molecular Formula

C5H11N3S

Molecular Weight

145.23 g/mol

IUPAC Name

4,6-dimethyl-5,6-dihydro-1,3,4-thiadiazin-2-amine

InChI

InChI=1S/C5H11N3S/c1-4-3-8(2)7-5(6)9-4/h4H,3H2,1-2H3,(H2,6,7)

InChI Key

LSBNEIKELQVHJL-UHFFFAOYSA-N

SMILES

CC1CN(N=C(S1)N)C

Canonical SMILES

CC1CN(N=C(S1)N)C

synonyms

5,6-Dihydro-4,6-dimethyl-4H-1,3,4-thiadiazin-2-amine

Origin of Product

United States

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